4-Ethoxynaphthalene-1-sulfonamide
Overview
Description
4-Ethoxynaphthalene-1-sulfonamide is a chemical compound with the molecular formula C12H13NO3S . It is a type of sulfonamide, a group of compounds known for their various applications in medicine and other fields .
Physical And Chemical Properties Analysis
4-Ethoxynaphthalene-1-sulfonamide has a molecular weight of 251.3 and a predicted density of 1.302±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Resonance Raman Spectroscopy in Enzyme Analysis
4-Ethoxynaphthalene-1-sulfonamide and similar sulfonamides have been studied using resonance Raman (RR) spectroscopy, particularly focusing on their interaction with enzymes like carbonic anhydrase. This method allows for the analysis of ionization states and binding mechanisms of sulfonamides when they interact with enzymes, offering insights into enzyme function and drug-enzyme interactions (Petersen et al., 1977).
Synthesis of Derivatives and Chemical Transformations
Research has explored the synthesis of derivatives from sulfonamides like 4-Ethoxynaphthalene-1-sulfonamide. These derivatives play a role in producing compounds like phthalan and phenethylamine via chemical transformations, contributing to the field of synthetic chemistry and the development of new chemical entities (Bennett et al., 2017).
Development of Novel Sulfonamide Drugs
Sulfonamides, including 4-Ethoxynaphthalene-1-sulfonamide, have been a focus in the development of new drugs. The research includes synthesis, structural elucidation, and exploring their potential as antimicrobial and anti-inflammatory agents. This also involves assessing their safety and effectiveness against various bacterial strains (Hussain et al., 2022).
Environmental Impact and Degradation Studies
Environmental studies have examined the degradation of sulfonamides, including 4-Ethoxynaphthalene-1-sulfonamide, in natural environments. This includes understanding their persistence and the potential for inducing antibiotic resistance, as well as the mechanisms of their degradation by microbial processes (Ricken et al., 2013).
Antimicrobial Activity and Pharmaceutical Applications
The antimicrobial properties of sulfonamide derivatives have been extensively studied. This includes their effectiveness against different bacterial strains, which has implications for the development of new antibiotics and pharmaceutical applications (El-Gaby et al., 2018).
Medicinal Chemistry and Drug Design
In medicinal chemistry, sulfonamides like 4-Ethoxynaphthalene-1-sulfonamide have been utilized to design new compounds with potent activity for multiple bioactivities. This includes inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant for various therapeutic applications (Ozmen Ozgun et al., 2019).
Future Directions
While specific future directions for 4-Ethoxynaphthalene-1-sulfonamide are not mentioned in the search results, the field of synthetic chemistry, including the synthesis of sulfonamides, continues to evolve and expand . Future research may focus on improving synthetic efficiencies, reducing environmental impact, and exploring new applications .
properties
IUPAC Name |
4-ethoxynaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOCTKNVWWZVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxynaphthalene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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